3-Hydrazinyl-2-nitropyridine
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Overview
Description
3-Hydrazinyl-2-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 . It is related to nitropyridines, which are a class of compounds that have been the subject of numerous studies due to their wide range of synthetic methods and substitution reactions .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 3-Hydrazinyl-2-nitropyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring are a hydrazino group (NH2NH2) at the 3-position and a nitro group (NO2) at the 2-position .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Scientific Research Applications
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Organic Synthesis and Catalysis
- Nitropyridines, including 3-nitropyridine, are used in organic synthesis . They can be obtained by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .
- The reaction mechanism involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position .
- 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- This process has high regioselectivities and yields, affording a series of 4-substituted-2-alkylamino-5-nitropyridines .
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Development of New Drugs and Therapies
- 3-Hydrazinyl-2-nitropyridine has been studied for its potential use in the development of new drugs and therapies.
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Nonlinear Optics and Optical Limiting Applications
- 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals .
- The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .
- The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated .
- The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm² .
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Proteomics Research
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Synthesis of Imidazopyridines
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Synthesis of 2-Substituted-5-Nitropyridines
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Synthesis of Nitropyridines
- Nitropyridines, including 3-nitropyridine, are used in organic synthesis . They can be obtained by reacting pyridine and substituted pyridines with N2O5 in an organic solvent . The reaction mechanism involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitropyridines has been synthesized .
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Biochemical for Proteomics Research
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Synthesis of Imidazopyridines
Safety And Hazards
properties
IUPAC Name |
(2-nitropyridin-3-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLZQSXUZWRKPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482331 |
Source
|
Record name | 3-Hydrazinyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinyl-2-nitropyridine | |
CAS RN |
57115-43-2 |
Source
|
Record name | 3-Hydrazinyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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